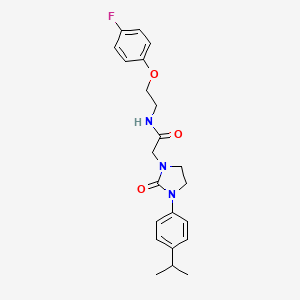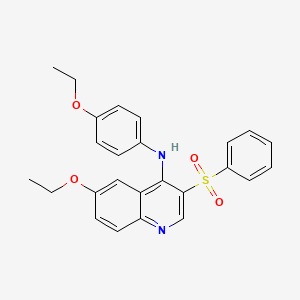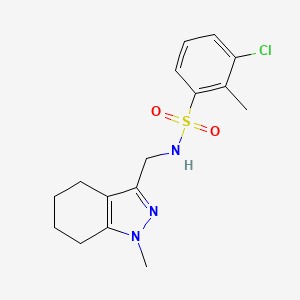![molecular formula C13H17ClN2O2 B2402411 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide CAS No. 2411266-41-4](/img/structure/B2402411.png)
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is a synthetic organic compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is primarily used in non-human research and is not intended for therapeutic or veterinary use.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide typically involves the reaction of N,N-dimethylbenzamide with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production. This would include considerations for reaction time, temperature, and the use of industrial-grade reagents and solvents.
化学反应分析
Types of Reactions
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid or sulfuric acid, while basic hydrolysis can be carried out using sodium hydroxide or potassium hydroxide.
Major Products
科学研究应用
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: While not used therapeutically, it is employed in preclinical research to investigate potential drug candidates.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition of enzyme activity or alteration of protein function . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
相似化合物的比较
Similar Compounds
N-(2-Chloroacetyl)-N-methylbenzamide: Similar structure but lacks the dimethylamino group.
N-(2-Chloroacetyl)-N-ethylbenzamide: Similar structure but has an ethyl group instead of a dimethylamino group.
N-(2-Chloroacetyl)-N-phenylbenzamide: Similar structure but has a phenyl group instead of a dimethylamino group.
Uniqueness
3-[2-[(2-Chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide is unique due to the presence of both the chloroacetyl and dimethylamino groups, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in chemical synthesis and biological research .
属性
IUPAC Name |
3-[2-[(2-chloroacetyl)amino]ethyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-16(2)13(18)11-5-3-4-10(8-11)6-7-15-12(17)9-14/h3-5,8H,6-7,9H2,1-2H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEKITNESQMONZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)CCNC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
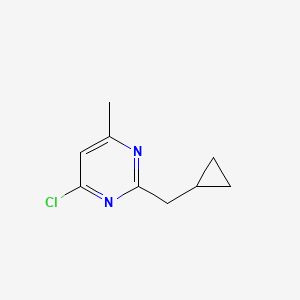
![6-O-benzyl 1-O-tert-butyl 4a-O-ethyl (4aR,7aS)-2,3,4,5,7,7a-hexahydropyrrolo[3,4-b]pyridine-1,4a,6-tricarboxylate](/img/structure/B2402331.png)
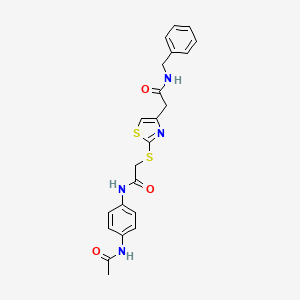
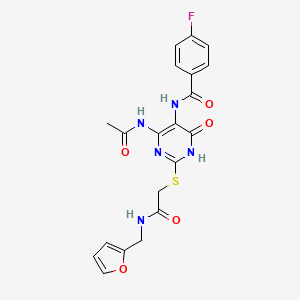
![N-(6-fluorobenzo[d]thiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2402337.png)

![3-((5-(butylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2402340.png)
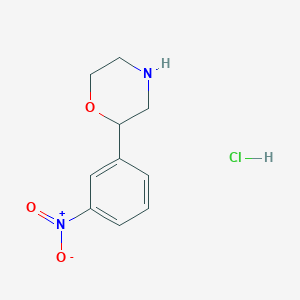
![1-(4-Chlorophenyl)-2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]thio]ethanone](/img/structure/B2402344.png)

